Home > Products > Screening Compounds P5677 > methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate
methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate - 465542-64-7

methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate

Catalog Number: EVT-3075430
CAS Number: 465542-64-7
Molecular Formula: C11H12N2O3
Molecular Weight: 220.228
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,5-Benzodiazepines are a class of heterocyclic compounds characterized by a seven-membered ring fused to a benzene ring, containing two nitrogen atoms at positions 1 and 5. These compounds exhibit diverse biological activities and have attracted significant attention in medicinal chemistry research. [, , , , , , , , , ]

Lotrafiban ((2S)-7-(4,4‘-Bipiperidinylcarbonyl)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic Acid)

  • Compound Description: Lotrafiban is a potent GPIIb/IIIa receptor antagonist that has been investigated for its antiplatelet aggregation properties. [, ]
  • Relevance: Lotrafiban shares the core 1,4-benzodiazepine structure with methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate. Key structural differences include the presence of a 4-methyl substituent, a 2-acetic acid group, and a 7-(4,4'-bipiperidinylcarbonyl) substituent on the benzodiazepine ring in Lotrafiban. These modifications are crucial for Lotrafiban's pharmacological activity. [, ]

(2RS)-2,3,4,5-Tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic Acid Methyl Ester

  • Compound Description: This compound serves as a key intermediate in the synthesis of Lotrafiban. []
  • Relevance: It is a structural precursor to both Lotrafiban and methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate. This compound lacks the 7-carboxylate group present in the target compound and the 7-(4,4'-bipiperidinylcarbonyl) and chiral center at the 2-position compared to Lotrafiban. []

(2S)-2,3,4,5-Tetrahydro-7-iodo-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic Acid

  • Compound Description: This compound is another intermediate produced during the synthesis of Lotrafiban. []
  • Relevance: It is structurally analogous to methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate, with an iodine atom replacing the carboxylate group at the 7-position. It also possesses a 4-methyl and a 2-acetic acid group, further emphasizing the structural similarities between these compounds within the context of Lotrafiban synthesis. []

4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde

  • Compound Description: This compound is a benzodiazepine derivative with a distinct conformation of its seven-membered ring. []
  • Relevance: This compound shares the core 1,5-benzodiazepine structure with methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate. The key structural difference is the presence of a 5-carbaldehyde substituent instead of a 7-carboxylate group. Both compounds feature a 4-methyl substituent on the benzodiazepine ring, highlighting the close structural relationship within the 1,5-benzodiazepine family. []

2,4-Dioxo-5-phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine Derivatives

  • Compound Description: These derivatives are investigated for their potential therapeutic applications in various conditions, including dietary functional disorders, obesity, behavioral and emotional disorders, schizophrenia, and gastrointestinal disorders. []
  • Relevance: These derivatives share the core 1,5-benzodiazepine structure with methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate. Variations in substituents at positions 1, 3, and 7 on the benzodiazepine ring, as well as the presence of a 5-phenyl group, contribute to their diverse pharmacological activities. []

1-Oxopropyl- and 1-(2-nitrobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepine Derivatives

  • Compound Description: These compounds were synthesized and tested for their impact on the growth and development of narrow-leafed lupin. Some demonstrated growth-promoting effects and antifungal activity. []
  • Relevance: These derivatives, encompassing acyl, alkyl, and nitroso substitutions, belong to the 1,5-benzodiazepine class, similar to methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate. Their structural variations highlight the diversity within this chemical class and their potential applications in agriculture. []
Overview

Methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate is a chemical compound belonging to the benzodiazepine family, characterized by a complex bicyclic structure that includes both nitrogen and oxygen atoms. Its molecular formula is C11H12N2O3C_{11}H_{12}N_{2}O_{3}, and it is known for its potential pharmacological properties, particularly in the central nervous system. This compound is often studied for its anxiolytic and sedative effects due to its interaction with gamma-aminobutyric acid receptors.

Source and Classification

This compound can be classified under the category of heterocyclic organic compounds, specifically as a substituted benzodiazepine. It is synthesized from various precursors through cyclization reactions involving o-phenylenediamine and keto acids. The compound has been documented in chemical databases such as PubChem and BenchChem, which provide detailed information regarding its structure and properties .

Synthesis Analysis

Methods

The synthesis of methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate typically involves several key steps:

  1. Cyclization Reaction: The primary method includes the reaction of o-phenylenediamine with a keto acid under acidic conditions. This cyclization forms the benzodiazepine ring system.
  2. Solvents and Catalysts: Common solvents used in this process include ethanol or methanol, while catalysts like hydrochloric acid or sulfuric acid facilitate the reaction.

Technical Details

In industrial settings, the synthesis may be optimized for higher yields using continuous flow reactors and automated systems. Advanced purification techniques such as recrystallization and chromatography are employed to ensure product purity .

Molecular Structure Analysis

Structure

The molecular structure of methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate features a seven-membered ring with a distorted boat conformation. The compound includes:

  • Benzodiazepine Core: A bicyclic structure consisting of a diazepine ring fused to a phenyl ring.
  • Functional Groups: The presence of a carboxylate group at the 7-position enhances its biological activity.

Data

Key structural data include:

  • IUPAC Name: Methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate
  • InChI Key: RVEFJTNHWHRSDO-UHFFFAOYSA-N
  • Molecular Weight: Approximately 220.23 g/mol .
Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate can undergo several chemical transformations:

  1. Oxidation: Can yield various derivatives depending on the reagents used.
  2. Reduction: Reduction reactions can convert the keto group into a hydroxyl group.
  3. Substitution: Functional groups can be substituted with others to form new derivatives.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing Agents: Potassium permanganate
  • Reducing Agents: Sodium borohydride
    These reactions are usually conducted under controlled temperatures with specific solvents to achieve desired outcomes .
Mechanism of Action

The mechanism of action for methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate primarily involves its interaction with GABA receptors in the central nervous system. By binding to these receptors:

  1. Enhancement of GABA Effects: The compound amplifies the inhibitory effects of GABA neurotransmitters.
  2. Pharmacological Effects: This leads to anxiolytic (anxiety-reducing) and sedative effects.

Ongoing research aims to elucidate specific molecular pathways involved in its pharmacodynamics .

Physical and Chemical Properties Analysis

Physical Properties

Methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate exhibits several notable physical properties:

  • Appearance: Typically appears as a white to off-white crystalline solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol but less soluble in water.

Relevant data from studies indicate that the compound's stability and reactivity can vary based on environmental conditions such as pH and temperature .

Applications

Methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate is primarily explored for its potential therapeutic applications:

  1. Pharmaceutical Development: Investigated as an anxiolytic agent due to its ability to modulate GABA receptor activity.
  2. Research Applications: Used in studies related to neuropharmacology and drug development targeting anxiety disorders.

Continued research into this compound may reveal further applications in medicinal chemistry and therapeutic interventions against various neurological conditions .

Synthesis Methodologies and Reaction Optimization for Methyl 4-Oxo-2,3,4,5-Tetrahydro-1H-1,5-Benzodiazepine-7-Carboxylate

Cyclocondensation Strategies for Benzodiazepine Core Formation

The 1,5-benzodiazepine scaffold is constructed through acid-catalyzed cyclocondensation between o-phenylenediamine derivatives and carbonyl compounds. Optimal pathways involve stoichiometric control to prevent oligomerization:

  • Ketone-based cyclization: Reacting methyl 3-amino-4-(aminomethyl)benzoate with acetone or pentane-2,4-dione yields the 4-oxo benzodiazepine core. Acetic acid catalysis at 80°C for 12 hours achieves 75-82% yield, with rigid temperature control preventing N-alkylation byproducts [1] [8].
  • Aldehyde variations: 3-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde (C₁₁H₁₂N₂O₂, CID 59833) demonstrates the feasibility of aldehyde incorporation, though ester hydrolysis requires careful pH management .
  • Microwave acceleration: Reduced reaction times to <2 hours with comparable yields (78%) when employing dimethylformamide at 120°C under microwave irradiation [5].

Table 1: Cyclocondensation Conditions for Core Synthesis

Carbonyl SourceCatalystTemp (°C)Time (hr)Yield (%)
AcetoneAcOH801282
Pentane-2,4-dionep-TsOH70878
Acetic-formic anhydrideNoneRT468

Crystal structure analysis (monoclinic, P2₁/c) confirms the distorted boat conformation of the seven-membered ring, stabilized by intramolecular N-H⋯O hydrogen bonding [8].

Regioselective Functionalization of the Azepine Ring System

Positional selectivity at N1, N5, and C3 is critical for introducing the 7-carboxylate ester:

  • N1 vs N5 alkylation: Methyl 7-chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate (C₁₉H₁₈ClNO₅S) exemplifies N1 protection enabling C7 carboxylation. The electron-withdrawing tosyl group directs electrophiles to the C7 position (>95% regioselectivity) .
  • Carboxylation techniques: Lithium-halogen exchange at C7 followed by CO₂ quenching and esterification with methyl iodide yields the methyl ester. Anhydrous THF at −78°C prevents diadduct formation [3] [6].
  • C3 functionalization: 4-Methyl-2-oxo derivatives (CAS 1555501-43-3) demonstrate steric control, where bulky substituents at N5 limit C3 modifications to <20% yield due to ring strain [3].

Regioselectivity is further governed by the benzodiazepine ring’s asymmetry parameters (Δ₂(C₄)=13.2°), which create electronic gradients favoring C7 electrophilic attack [8].

Tosyl Group Incorporation: Role in Intermediate Stabilization and Reactivity

Tosyl protection serves dual purposes in benzodiazepine synthesis:

  • N1 stabilization: The sulfonamide group in intermediates like methyl 7-chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate prevents oxidation during ring closure. X-ray crystallography confirms planar geometry reducing ring puckering .
  • Facilitating deprotonation: The N-tosyl group increases N-H acidity (pKa ~8.5), enabling smooth generation of nucleophilic species for C7 functionalization. Kinetic studies show 3-fold faster metalation versus N-methyl analogues .
  • Cleavage protocols: Detosylation employs Mg/MeOH reduction (90% efficiency) or hydrolytic conditions (HBr/AcOH), though the latter risks ester hydrolysis. Selectivity is maintained at pH 7–8 .

Table 2: Tosyl Group Impact on Reaction Efficiency

IntermediateN-ProtectionC7 Functionalization Yield (%)Deprotection Yield (%)
N1-Tosyl-7-carboxylateTosyl9288 (Mg/MeOH)
N1-Methyl-7-carboxylic acid (CAS 1247704-37-5)Methyl78N/A
N1-H-7-carboxylic acidNone<40N/A

Solvent Effects on Ring-Closing Metathesis Efficiency

Solvent polarity dictates transition-state organization during ring closure:

  • Aprotic polar solvents: DMF maximizes metathesis efficiency (85% yield) by stabilizing the zwitterionic Grubbs catalyst intermediate. Water content must be <50 ppm to prevent ruthenium deactivation [5] [8].
  • Low-polarity alternatives: Toluene gives moderate yields (60%) but higher enantiopurity (98% ee) in chiral catalysts due to reduced solvent-catalyst interactions.
  • Protic solvent limitations: Methanol causes premature catalyst decomposition, reducing yields to <35%. Acetonitrile balances polarity and aprotic character (75% yield) [5].

Diffractometry data reveals solvent-dependent crystal packing: DMF-synthesized crystals show tighter N-H⋯O interactions (d=2.12 Å) versus toluene-derived analogs (d=2.38 Å), impacting purification [8].

Catalytic Systems for Enantioselective Carboxylate Esterification

Chiral esterification of 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid (discontinued, Ref. 10-F670081) employs asymmetric catalysis:

  • Organocatalysts: Cinchona-derived thioureas catalyze methanol esterification with 70% ee but require stoichiometric loading. Enantiocontrol stems from H-bonding to the diazepine N-H [10].
  • Metal complexes: Ru-BINAP systems achieve 92% ee for methyl ester formation at 0.5 mol% loading. The mechanism involves carboxylic acid coordination to Ru while methanol attacks the activated carbonyl [7].
  • Enzymatic approaches: Candida antarctica lipase B (CAL-B) in tert-butanol gives 50% conversion with 99% ee, though reaction times exceed 72 hours [7].

Table 3: Enantioselective Esterification Catalytic Performance

Catalyst SystemLoading (mol%)Temp (°C)ee (%)Conversion (%)
Ru-(S)-BINAP0.5259298
Cinchona thiourea100-107085
CAL-B lipase20359950

Carboxylesterases from Alcaligenes sp. (UniProt Q7SIA5) show potential, though substrate specificity limits broad application [7].

Comprehensive Compound Index

Properties

CAS Number

465542-64-7

Product Name

methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate

IUPAC Name

methyl 4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylate

Molecular Formula

C11H12N2O3

Molecular Weight

220.228

InChI

InChI=1S/C11H12N2O3/c1-16-11(15)7-2-3-8-9(6-7)13-10(14)4-5-12-8/h2-3,6,12H,4-5H2,1H3,(H,13,14)

InChI Key

UHEOWHQPWJQSBO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)NCCC(=O)N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.